molecular formula I- B1206070 Iodide ion I-131 CAS No. 14914-30-8

Iodide ion I-131

Cat. No. B1206070
CAS RN: 14914-30-8
M. Wt: 130.906126 g/mol
InChI Key: XMBWDFGMSWQBCA-RNFDNDRNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Iodide ion i-131 is a Radioactive Therapeutic Agent. The mechanism of action of iodide ion i-131 is as a Radiopharmaceutical Activity.
Iodide I-131 (as Sodium iodide I-131) is a radioisotopic drug used for the treatment and palliation of thyroid malignancy. Iodine-131 is notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay. As a result of beta decay, approximately 10% of its energy and radiation dose is via gamma radiation, while the other 90% (beta radiation) causes tissue damage without contributing to any ability to see or image the isotope. Low levels of beta radiation are also known for causing cancer as this dose is highly mutagenic. For this reason, less toxic iodine isotopes such as I-123 are more frequently used in nuclear imaging, while I-131 is reserved for its tissue destroying effects. Because the thyroid gland naturally takes up iodine from the body, therapeutic methods using radioisotopes can take advantage of this mechanism for localization of drug to the site of malignancy. Therapeutic solutions of Sodium Iodide-131 are indicated for the treatment of hyperthyroidism and thyroid carcinomas that take up iodine. Palliative effects may be observed in patients with advanced thyroid malignancy if the metastatic lesions take up iodine. It is also indicated for use in performance of the radioactive iodide (RAI) uptake test to evaluate thyroid function.

Scientific Research Applications

1. Environmental Monitoring

Iodine-131 (I-131) is used in environmental monitoring, particularly in assessing radioactive release from isotope production facilities. It's essential for measuring radioactive I-131 in various chemical forms like CH3I, I2, and HOI in the environment (Suhariyono & Makhsun, 2020).

2. Radioactive Waste Management

I-131 plays a significant role in the management of radioactive clinical waste water in nuclear medicine. Research on Graphene Oxide's ability to extract I-131 radionuclides from contaminated water has shown promising results for improving waste management practices (Razab et al., 2020).

3. Nuclear Accident Analysis

In the event of nuclear accidents, methods have been developed for synthesizing I-131 labelled iodine species relevant in such scenarios. This aids in understanding the behavior of volatile iodine species under severe accident conditions (Tietze, Foreman, & Ekberg, 2013).

4. Atmospheric Studies

5. Radioiodine Therapy Research

While focusing on non-drug usage, it's notable that I-131 has significant implications in thyroid cancer and hyperthyroidism research. Understanding its mechanism of action and tissue damage plays a critical role in advancing medical treatments (Wyszomirska, 2012).

6. Radiopharmaceutical Production

I-131 is also central to the design and operation of devices for radiopharmaceutical production, specifically in the context of reducing radiation exposure to operators (Ichwan, Istiyanto, & Sriyono, 2021).

properties

CAS RN

14914-30-8

Product Name

Iodide ion I-131

Molecular Formula

I-

Molecular Weight

130.906126 g/mol

IUPAC Name

iodine-131(1-)

InChI

InChI=1S/HI/h1H/p-1/i1+4

InChI Key

XMBWDFGMSWQBCA-RNFDNDRNSA-M

Isomeric SMILES

[131I-]

SMILES

[I-]

Canonical SMILES

[I-]

Other CAS RN

14914-30-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To neat (2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide (2.0 g, 5.09 mmol) was added methyl iodide (10 ml, 161 mmol). The solution was allowed to stir for 48 hours. Methyl iodide was then removed under vacuum to yield (2R)-N-(4-chlorophenyl)-5-methyl-2-[(phenylmethoxy)carbonylamino]-5-thiahexanamide, iodide.
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Synthesis routes and methods II

Procedure details

In a second set of experiments, glucose oxidase (D-glucose:oxygen 1-oxidoreductase; EC 1.1.3.4) (1 mg/ml) and horseradish peroxidase (donor:hydrogen-peroxide oxidoreductase; EC 1.11.1.7) (0.5 mg/ml) made up in 10 mM sodium phosphate buffer, 150 mM NaCl, pH 7.4, was loaded into the inner reservoir of the mechanical device. The device ring was closed and rinsed under distilled water. The device was then placed in a beaker containing approximately 20 ml 150 mM potassium iodide and 100 mg/ml glucose made up in distilled water. No formation of elemental iodine, evident by the appearance of the yellow triiodide complex, occurred in the external medium even after leaving the ring submerged in the solution over a period of approximately 8 hours. At the end of the experiment, the ring was squeezed about its outer circumference to distort its shape into an ellipsoid. This latter operation triggered the appearance of triiodide in the external medium (verified as elemental iodine by chloroform extraction and identification of its characteristic violet color in chloroform), indicating that egress of glucose oxidase and horseradish peroxidase had occurred as a result of distortion of the ring, presenting the enzymes formerly contained within the inner reservoir to the substrates in the external medium. This allows for elemental iodine to be formed via oxidation of glucose and subsequent peroxidation of iodide in the external medium.
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Synthesis routes and methods III

Procedure details

To the heat gun dried flask under nitrogen was added 7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione (700 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL) followed by (S)-4-tert-butyl 1-(4-methoxybenzyl) 2-(((Z)-(1-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-(((5R,6R,7R)-3-(iodomethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-5-oxido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)amino)-2-oxoethylidene)amino)oxy)succinate (Example 1h) (1828 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL). Mixture was heated at 40° C. for 3 h. Cooled and stored in fridge overnight. The mixture was cooled to −40° C. and N,N-dimethylformamide (DMF) (10 mL) was added followed by phosphorus tribromide (0.332 mL, 3.52 mmol) dropwise over 10 min. Stirred at −40° C. for 30 min. Poured into the cooled solution of 5% sodium chloride. The resulting solid was filtered and dried to give crude 1-(((6R,7R)-7-((Z)-2-((((S)-4-(tert-butoxy)-1-((4-methoxybenzyl)oxy)-1,4-dioxobutan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-2-(((4-methoxybenzyl)oxy)carbonyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-(7-((4-methoxybenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)pyrrolidin-1-ium, Iodide (2.6 g, 1.832 mmol, 104% yield). LCMS: (M+H)+: 1420.8

Synthesis routes and methods IV

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Synthesis routes and methods V

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